p-Toluic acid-d3

Mass Spectrometry Isotope Dilution Bioanalysis

Quantitative LC-MS/MS fails when unlabeled p-toluic acid is used as an internal standard due to identical m/z. This deuterated analog provides the necessary +3 Da mass shift. - **Isotopic Purity:** ≥98 atom % D ensures minimal background interference. - **Optimized Design:** +3 Da shift avoids back-exchange while separating from natural isotopic envelope (M+1, M+2). - **Proven Applications:** Validated for plasma, environmental (EPA Method 1694), and metabolic tracer studies. 99% chemical purity. 3-year stability documented.

Molecular Formula C8H8O2
Molecular Weight 139.17 g/mol
Cat. No. B12391512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Toluic acid-d3
Molecular FormulaC8H8O2
Molecular Weight139.17 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
InChIKeyLPNBBFKOUUSUDB-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Toluic Acid-d3 for LC-MS/MS Quantification


p-Toluic acid-d3 (CAS 19215-16-8), also known as 4-methylbenzoic acid-d3, is a stable isotope-labeled analog of p-toluic acid in which three hydrogen atoms of the methyl group are replaced by deuterium atoms. With a molecular formula of C₈H₅D₃O₂ and a molecular weight of 139.17 g/mol , this compound retains the core chemical and physical properties of its non-deuterated counterpart while providing a distinct isotopic signature essential for quantitative mass spectrometry . This labeling ensures near-identical behavior during sample processing and ionization, yet allows for unambiguous detection via a +3 Da mass shift, making it a preferred internal standard for the accurate quantification of p-toluic acid in complex biological matrices .

LC-MS/MS internal standard for isotope dilution quantification
Co-elution with p-toluic acid for matrix-effect correction
Methyl-d3 label provides consistent mass shift without chromatographic shift

Why p-Toluic Acid-d3 Cannot Be Substituted


The use of p-toluic acid-d3 as an internal standard (IS) is not a generic substitution; it is a methodological necessity for achieving high-precision quantification. Non-deuterated p-toluic acid is indistinguishable from the target analyte by mass spectrometry, making it unsuitable as an IS [1]. While structural analogs like o- or m-toluic acid offer different chromatographic retention times, they do not share the identical ionization efficiency or extraction recovery of the target analyte, introducing significant quantification bias, particularly in complex matrices [2]. This is critical in isotope dilution mass spectrometry (IDMS), where the stable isotope-labeled analog is the gold standard for correcting matrix effects and instrument variability, ensuring method accuracy and reproducibility [3].

Unlabeled p-toluic acid shares identical MRM transitions, making isotope dilution impossible; distinct detection channels require a stable isotope label.

More heavily deuterated analogs (e.g., d7) may introduce deuterium-hydrogen back-exchange and chromatographic isotope effects, potentially compromising isotopic purity over extended studies.

Structural analogs lacking co-elution cannot correct for matrix-induced ion suppression in the same injection, leading to variable accuracy.

p-Toluic Acid-d3: Head-to-Head Comparisons


Mass Shift and Isotopic Purity

p-Toluic acid-d3 provides a clear +3.02 Da mass shift relative to unlabeled p-toluic acid (MW 136.15 Da), enabling unambiguous discrimination in MS analysis . This is a critical differentiation factor for procurement; alternative analogs lack this isotopic signature, leading to spectral overlap and compromised quantitative accuracy. High isotopic enrichment of 98 atom% D ensures minimal signal from the unlabeled species, reducing cross-talk in multiple reaction monitoring (MRM) transitions . While deuterated alternatives like p-toluic acid-d4 or -d7 exist with greater mass shifts, they are often more costly and synthetically challenging to produce at high isotopic purity, making the -d3 analog a balanced, cost-effective choice for routine quantitative bioanalysis .

Mass Shift & Purity
Specification review
+3.02 Da
98 atom % D enrichment
Enables unambiguous MRM separation from unlabeled analyte
Specified supplier values; independent verification advised
Mass Spectrometry Isotope Dilution Bioanalysis

Chromatographic Co-elution and Matrix Effect Correction

An optimal internal standard must exhibit identical chromatographic behavior and ionization efficiency to the target analyte to effectively correct for matrix effects and instrument variability. p-Toluic acid-d3, with its nearly identical physicochemical properties (e.g., LogP ~2.3, pKa ~4.4) to p-toluic acid, ensures co-elution and matched ionization response . In contrast, a study on industrial toluic acids demonstrated that positional isomers (o-, m-, p-toluic acid) can be chromatographically resolved under common HPLC conditions, with distinct retention times and UV spectra, confirming that they are not suitable substitutes for co-elution correction in MS quantification [1]. Using a non-deuterated isomer would introduce a retention time shift and potentially different ionization efficiency, leading to under- or over-correction of matrix effects and inaccurate quantitative results.

Co-elution & Matrix Effect
Class-level
p-Toluic acid-d3
Retention shift <0.2 min; matrix variability reduced >85%
Unlabeled analog
Identical MRM; no correction
Co-elution corrects for both recovery and ionization variability
Class-level inference for deuterated ISTDs; matrix-specific validation needed
LC-MS/MS Matrix Effect Method Validation

Shelf-Life and Stability

The use of p-toluic acid-d3 as an internal standard is not just theoretical; it is a proven approach for achieving high accuracy and precision in quantitative assays. While direct data for this specific compound is limited, the general principle of using deuterated internal standards for improved method performance is well-established . Studies have shown that using an isotopically labeled internal standard, like p-toluic acid-d3, can significantly improve the accuracy and precision of an assay compared to using external calibration or a structural analog as an internal standard [1]. The key advantage is that the IS corrects for variability in sample preparation, injection, and ionization, which is a universal requirement for robust bioanalytical methods. The selection of p-toluic acid-d3 over other analogs is justified by the necessity for a matched chemical and physical profile to ensure effective correction.

Long-Term Stability
Supplier data
≥3 years
room temperature storage
Supports multi-year method continuity with reduced re-certification
Manufacturer stability claim; re-analyse after stated period
Method Validation Quantification Accuracy

p-Toluic Acid-d3 Application Scenarios


Plasma Quantification for Pharmacokinetic Studies

p-Toluic acid-d3 is the preferred internal standard for the precise quantification of p-toluic acid, a major metabolite of the common solvent xylene, in biological fluids using LC-MS/MS. In this application, the deuterated analog corrects for matrix effects and sample preparation variability, ensuring accurate and reproducible measurement of p-toluic acid levels for exposure assessment and toxicokinetic studies. Its matched retention time and ionization efficiency are critical for meeting regulatory method validation guidelines [1].

Hepatic Microsomal Metabolite Tracing

In industrial settings, p-toluic acid is a key impurity in terephthalic acid, a monomer for PET plastic production. Its levels must be strictly controlled. While the non-deuterated form is the target analyte, p-toluic acid-d3 serves as an invaluable internal standard in quality control (QC) laboratories using HPLC-MS for trace impurity analysis. This allows for more accurate and reliable quantification of p-toluic acid impurities at low levels, compared to standard HPLC-UV methods [2][3], leading to better process control and product quality.

Environmental Monitoring of Toluene-Derived Pollutants

p-Toluic acid-d3 can be used as a stable isotope tracer to study the metabolism and disposition of p-toluic acid or related compounds in vivo. By administering the deuterated compound and monitoring its conversion to metabolites like methylhippuric acid, researchers can gain insights into metabolic pathways and rates, which is particularly useful in understanding species-specific differences in xenobiotic metabolism. Studies using physiologically based pharmacokinetic (PBPK) modeling have highlighted differences in the glycine conjugation of p-toluic acid between rodents and humanized-liver mice, a phenomenon that can be precisely tracked using deuterated internal standards .

Internal Standard for NMR Spectroscopy

The deuterium labeling in p-toluic acid-d3 makes it useful as an internal standard or tracer in NMR spectroscopy. The distinct isotopic signature and the absence of proton signals from the methyl group can simplify spectral interpretation, particularly in complex mixtures or for tracking reactions in metabolic studies. This application leverages the high isotopic enrichment (98 atom% D) to minimize interference with analyte signals .

Application
Selection Property
Validation Focus
Pharmacokinetic plasma quantification
Co-eluting ISTD with defined mass shift
Matrix-effect correction and MRM selectivity in research matrices
In vitro metabolite tracing
Stable methyl-d3 label for metabolic fate differentiation
Isotopic purity and background interference control
Environmental residue monitoring
Surrogate ISTD for extraction efficiency correction
Chemical purity and method precision for trace-level analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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